MCPB

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-chloro-2-methylphenoxyacetic acid esters, which are closely related to 4-(4-Chloro-2-methylphenoxy)butanoic acid, can be achieved through esterification using immobilized enzymes under microwave irradiation. Novozym 435, an immobilized Candida antarctica lipase B, has been identified as an effective catalyst for this reaction. The synthesis process is optimized under certain conditions, such as solvent choice and temperature, to achieve high conversion rates (Shinde & Yadav, 2014).

Molecular Structure Analysis

Molecular docking, vibrational, structural, electronic, and optical studies have been conducted on compounds similar to 4-(4-Chloro-2-methylphenoxy)butanoic acid. These studies involve experimental and theoretical analysis, including FT-IR and FT-Raman spectra, to elucidate the molecule's stability, charge delocalization, and interactions. Such analyses contribute to understanding the reactivity and potential applications of these compounds (Vanasundari et al., 2018).

Chemical Reactions and Properties

The chemical modification of 4-chloro-2-methylphenoxyacetic acid by introducing an aryloxyalkyl group affects its biological activity, particularly its interaction with chloride channels in rat striated muscle. The introduction of a second aryloxy moiety can influence the molecule's steric effects and its approach to the receptor, affecting its biological efficacy (Carbonara et al., 2001).

Physical Properties Analysis

The sorption behavior of phenoxy herbicides, including 4-(4-chloro-2-methylphenoxy)butanoic acid, to various soils and materials has been extensively studied. These studies provide insights into the environmental behavior of such compounds, including their distribution coefficients and interactions with soil organic matter and minerals. Understanding these properties is crucial for assessing the environmental impact of phenoxy herbicides (Werner et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-(4-Chloro-2-methylphenoxy)butanoic acid and its derivatives have been explored through reactions with various agents, leading to the formation of new compounds with potential biological activities. For example, reactions involving adamantan-2-amine and methyl 2-(4-allyl-2-methoxyphenoxy)acetate have been studied for their efficiency in creating amides and other derivatives, showcasing the compound's versatility in chemical synthesis (Novakov et al., 2017).

Aplicaciones Científicas De Investigación

Actividades Inhibitorias de Polisacáridos

MCPB se utiliza en el estudio de polisacáridos obtenidos de Lepidium meyenii Walp . Estos polisacáridos han mostrado una actividad inhibitoria dependiente de la concentración sobre la α-glucosidasa . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades como la diabetes, donde la inhibición de la α-glucosidasa puede ayudar a controlar los niveles de azúcar en la sangre.

Material de Construcción

This compound se ha utilizado en la creación de Tablero de Partículas de Álamo Cementado con Magnesio (this compound), un nuevo compuesto cementicio inorgánico de magnesio ambiental . Este material tiene una excelente resistencia mecánica, resistencia al agua, estabilidad térmica y retardancia a la llama , lo que lo convierte en un material prometedor para la construcción.

Investigación Quimosensorial

El gen this compound, parte del cúmulo de genes quimosensoriales II, codifica un quimiorreceptor soluble . Esto sugiere posibles aplicaciones en el estudio de los sistemas quimosensoriales, que son cruciales para muchos procesos biológicos, incluida la detección de alimentos y el apareamiento en muchas especies.

Líquidos Iónicos Herbicidas

This compound se ha utilizado en la síntesis de líquidos iónicos herbicidas . Estos líquidos iónicos tienen posibles aplicaciones en la agricultura como alternativas ecológicas a los herbicidas tradicionales.

Química Analítica

This compound se puede utilizar como patrón de referencia en la determinación de this compound en muestras de suelo mediante cromatografía de gases . Esto sugiere aplicaciones en el monitoreo ambiental y el control de la contaminación.

Sustancias Fisiológicamente Activas

Un análogo cloro-sustituido de this compound, conocido como clorocreasina, ha mostrado una pronunciada actividad antitumoral . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.

Safety and Hazards

Mecanismo De Acción

Target of Action

MCPB primarily targets the Nuclear Hormone Receptor . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

this compound decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

In susceptible plants, this compound undergoes b-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This process affects the biochemical pathways in the plant, leading to the plant’s death.

Pharmacokinetics

this compound has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns . Studies in cattle show that this compound is excreted in the urine, either unchanged or as MCPA .

Action Environment

this compound’s action, efficacy, and stability are influenced by environmental factors. It is chemically very stable and stable to hydrolysis at pH 5-9 (25 °C) . The solid is stable to sunlight; solutions degrade, DT50 2.2 d . It is stable to aluminium, tin and iron up to 150 °C . In soil, metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, ring hydroxylation, and ring opening . Duration of residual activity in soil is c. 6 weeks .

Propiedades

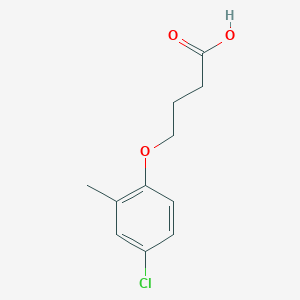

IUPAC Name |

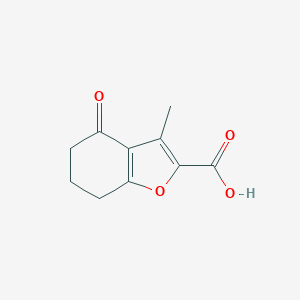

4-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWADFLAOKUBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6062-26-6 (hydrochloride salt) | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024193 | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Technical product is beige to brown solid; [HSDB] Cream to pale brown solid; [MSDSonline] | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>280 °C | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN CARBON TETRACHLORIDE OR BENZENE; SOL IN ... ETHER, SLIGHTLY SOL IN PETROLEUM OILS, In water, 48 mg/L at 25 °C, In acetone 313, dichloromethane 169, ethanol 150, hexane 0.26, toluene 8 (all in g/L, room temperature) | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000043 [mmHg], VP: Less than 1X10-7 mbar at 20 °C. /MCPB salts/, 4.3X10-7 mm Hg at 20 °C | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Information from the published literature ... concerning the mode of action of phenoxy herbicides indicates that they are systemic growth regulating hormones that act at multiple sites in a plant to disrupt hormone (auxin) balance and protein synthesis. The result is plant growth abnormalities. Uptake of phenoxy herbicides is said to be primarily through the foliage, but root and seed uptake are also said to occur., Like 2,4-D, 4-MCPB is reputed to be an uncoupler of oxidative phosphorylation in mammalian tissues. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, Colorless crystals; (tech., beige to brown flakes) | |

CAS RN |

94-81-5 | |

| Record name | 4-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCPB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA1Z4N1842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C; (technical 95-100 °C), MP: 99-100 °C /Technical, about 90% pure/ | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of MCPB as a herbicide?

A1: While the exact mechanism of action of this compound is not fully elucidated, research suggests that it acts as a synthetic auxin. Auxins are plant hormones that regulate growth and development. This compound disrupts normal plant growth, ultimately leading to the death of susceptible weed species. [, , , , ]

Q2: Does this compound affect all plants equally?

A2: No, this compound exhibits selectivity in its herbicidal action. Studies have demonstrated that certain plants, like white clover (Trifolium repens) show varying degrees of resistance to this compound. [] The reasons for this selectivity are complex and likely involve differences in uptake, translocation, and metabolism of the herbicide between species. []

Q3: Does the presence of other herbicides influence the effectiveness of this compound?

A3: Yes, research has shown that the simultaneous application of this compound with certain phenoxy herbicides can lead to antagonistic effects. For instance, the uptake and translocation of haloxyfop-ethoxyethyl in oat (Avena sativa L.) is inhibited when applied in conjunction with this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H13ClO3, and its molecular weight is 228.68 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several spectroscopic methods are employed to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information about the molecule. []

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in this compound. []

- Gas Chromatography (GC): GC coupled with various detectors (e.g., electron capture detector) allows for the separation and quantification of this compound in complex mixtures. [, , ]

Q6: How does this compound behave under various environmental conditions?

A6: this compound undergoes degradation in both flooded and upland soils, primarily through hydrolysis to form 4-(4-chloro-2-methylphenoxy)butanoic acid (this compound). [] The rate of degradation can vary depending on factors such as soil type, moisture, and microbial activity. [, , ]

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound is primarily known for its herbicidal activity, research suggests that it can act as a corrosion inhibitor. Studies have shown that this compound can adsorb onto the surface of metals like X70 steel, inhibiting its corrosion in acidic environments. []

Q8: Have computational methods been applied to study this compound?

A8: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Techniques like molecular dynamics simulations can help in studying the adsorption mechanism of this compound on metal surfaces, providing insights into its corrosion inhibition properties. [, ]

Q9: What are the challenges associated with the formulation and stability of this compound?

A9: As with many agrochemicals, ensuring the stability and efficacy of this compound formulations presents challenges. Factors such as temperature, humidity, and storage conditions can affect the shelf life and performance of this compound-containing products. [, , ]

Q10: How is the quality of this compound formulations controlled?

A10: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound products. These measures may include:

- Analytical method validation: This ensures the accuracy, precision, and specificity of methods used to quantify this compound. []

Q11: What is the environmental impact of this compound?

A11: While effective as a herbicide, this compound's environmental impact requires careful consideration. Studies have investigated its runoff potential from agricultural fields, which can lead to water contamination. [] Understanding the degradation pathways of this compound in soil and water is crucial for mitigating its environmental impact. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

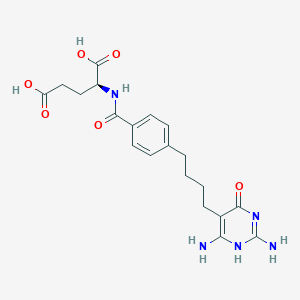

![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)